molecular formula C18H22N2O4S2 B2984263 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide CAS No. 476665-42-6

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide

Numéro de catalogue: B2984263
Numéro CAS: 476665-42-6
Poids moléculaire: 394.5
Clé InChI: WORXTCURMABDTH-PTNGSMBKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core functionalized with a sulfanylidene group at position 2 and a (5Z)-4-ethoxyphenylmethylidene substituent at position 3. Its structure is optimized for pharmacological relevance, with the 4-ethoxyphenyl group providing electron-donating effects that may influence electronic distribution and binding affinity to biological targets .

Propriétés

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-19(9-10-21)16(22)12-20-17(23)15(26-18(20)25)11-13-5-7-14(8-6-13)24-4-2/h5-8,11,21H,3-4,9-10,12H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORXTCURMABDTH-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)C(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

The compound is compared to structurally related rhodanine derivatives (Table 1), focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Comparative Analysis of Rhodanine Derivatives

Compound Name Thiazolidinone Substituents (Position 5) Acetamide Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
Target Compound: 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide 4-ethoxyphenylmethylidene N-ethyl-N-(2-hydroxyethyl) ~453.54 Enhanced solubility due to hydroxyethyl group; potential hypoglycemic activity
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene N-(2-methylphenyl) ~394.47 Moderate lipophilicity; antimicrobial activity reported
2-[(5Z)-5-(3-bromophenylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide 3-bromophenylmethylidene N-(2-phenylethyl) ~499.42 Halogenated analog; improved target binding via hydrophobic interactions
2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide 3-phenylpropenylidene N-(4-fluorophenyl) ~422.45 Conjugated diene system; antioxidant potential
2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide 4-ethylphenylmethylidene N-(4-sulfamoylphenyl) ~473.54 Sulfonamide group; antidiabetic activity
Key Observations:

Halogenated analogs (e.g., 3-bromophenyl in ) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but reducing solubility.

Acetamide Side Chain Modifications :

  • The N-ethyl-N-(2-hydroxyethyl) group in the target compound improves water solubility compared to N-aryl (e.g., 2-methylphenyl in ) or N-phenethyl (e.g., ) derivatives.
  • Sulfonamide-containing analogs (e.g., ) demonstrate distinct bioactivity profiles, likely due to hydrogen-bonding interactions with enzymes like PPAR-γ .

Bioactivity Trends :

  • Hypoglycemic activity is prominent in compounds with hydrophilic side chains (e.g., hydroxyethyl or sulfamoyl groups) .
  • Antimicrobial and antioxidant activities correlate with lipophilic substituents (e.g., bromophenyl or propenylidene groups) .

Analytical Characterization:
  • Mass Spectrometry : Molecular networking (cosine score >0.8) clusters the target compound with other rhodanine derivatives, confirming structural similarities in fragmentation patterns .
  • NMR : Distinct chemical shifts for the 4-ethoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) and hydroxyethyl moiety (δ 3.5–4.0 ppm) differentiate it from analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.